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Dimethyl terephthalate-d4

Cat. No.: B1340465
CAS No.: 74079-01-9
M. Wt: 198.21 g/mol
InChI Key: WOZVHXUHUFLZGK-LNFUJOGGSA-N
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Description

The Foundational Role of Dimethyl Terephthalate-2,3,5,6-d4 as a Model Deuterated Aromatic Ester in Research

Dimethyl terephthalate-2,3,5,6-d4, an isotopically labeled form of dimethyl terephthalate (B1205515) (DMT), serves as a critical tool in various research applications. scbt.com In this compound, the four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612) atoms. This specific labeling pattern makes it an ideal internal standard for the quantification of its non-deuterated counterpart, DMT, and related compounds in complex matrices. The parent compound, DMT, is a significant industrial chemical primarily used in the production of polyesters such as polyethylene (B3416737) terephthalate (PET). chemicalbook.comwikipedia.org

The synthesis of Dimethyl terephthalate-2,3,5,6-d4 typically involves the esterification of terephthalic-d4 acid with methanol (B129727). chemicalbook.com Its physical properties, such as its white solid appearance and melting point, are similar to the unlabeled compound, allowing for its seamless integration into existing experimental protocols. cymitquimica.com The key difference lies in its molecular weight, which is increased due to the presence of four deuterium atoms.

Table 1: Properties of Dimethyl terephthalate-2,3,5,6-d4

PropertyValue
Chemical Formula C₁₀H₆D₄O₄ scbt.com
Molecular Weight 198.21 g/mol scbt.com
CAS Number 74079-01-9 nih.gov
Appearance White Solid cymitquimica.com
Isotopic Purity Typically ≥98 atom % D cymitquimica.com
IUPAC Name dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate nih.gov

Overview of Core Academic Research Domains and Methodological Contributions Utilizing Deuterated Terephthalate Derivatives

Deuterated terephthalate derivatives, including Dimethyl terephthalate-2,3,5,6-d4, have found broad application across several key areas of academic research. Their use has been instrumental in advancing our understanding in fields such as:

Polymer Chemistry and Materials Science: The study of PET and other polyesters benefits significantly from the use of deuterated monomers. wikipedia.org These labeled compounds allow researchers to investigate polymerization kinetics, polymer degradation mechanisms, and the structure of polymer chains using techniques like neutron scattering and solid-state NMR.

Metabolic and Environmental Fate Studies: Dimethyl terephthalate is used in various industrial processes, leading to its potential release into the environment. industrialchemicals.gov.au Deuterated DMT serves as a tracer to study its metabolic pathways in organisms and its environmental degradation processes. These studies are crucial for assessing the environmental impact and toxicological profile of terephthalate-based materials.

Mechanistic Organic Chemistry: The deuterated aromatic ring in Dimethyl terephthalate-2,3,5,6-d4 allows for detailed investigations into the mechanisms of reactions involving the benzene ring, such as electrophilic aromatic substitution and oxidation reactions. The kinetic isotope effect, where the C-D bond breaks more slowly than a C-H bond, can provide evidence for specific reaction pathways.

Analytical Chemistry: As mentioned previously, the most prominent application of Dimethyl terephthalate-2,3,5,6-d4 is as an internal standard for quantitative analysis. Its use in conjunction with mass spectrometry and gas chromatography ensures accurate and precise measurements of DMT and related compounds in various samples, including environmental and biological matrices.

The versatility of deuterated terephthalate derivatives continues to make them invaluable tools in the hands of researchers, driving innovation and deepening our fundamental understanding of chemical and biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1340465 Dimethyl terephthalate-d4 CAS No. 74079-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVHXUHUFLZGK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482015
Record name Dimethyl terephthalate-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74079-01-9
Record name Dimethyl terephthalate-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Regioselective Deuteration Strategies for Aromatic Esters

Catalytic Hydrogen Isotope Exchange (HIE) Approaches for Site-Specific Deuteration

Homogeneous transition-metal catalysis, particularly with iridium complexes, has emerged as a powerful method for precise deuterium (B1214612) labeling of aromatic compounds through C-H bond activation. archie-west.ac.uknih.gov The ester group in substrates like dimethyl terephthalate (B1205515) acts as a directing group, guiding the catalyst to selectively activate the C-H bonds at the ortho positions. rsc.org

Iridium(I) complexes, such as those developed by Kerr and Crabtree, are exceptionally effective for the ortho-directed deuteration of aromatic esters. archie-west.ac.uknih.gov These catalysts operate under mild conditions and facilitate the selective exchange of hydrogen for deuterium at the positions adjacent to the directing ester group. archie-west.ac.uk For a substrate like dimethyl terephthalate, the two ester groups would direct the iridium catalyst to the four aromatic C-H bonds (positions 2, 3, 5, and 6), enabling the synthesis of Dimethyl terephthalate-2,3,5,6-d4. The process relies on the coordinating ability of the carbonyl oxygen of the ester to the iridium center, which positions the catalyst for C-H activation. nih.gov

The mechanism of iridium-catalyzed HIE has been the subject of extensive experimental and computational studies, often employing Density Functional Theory (DFT) calculations. archie-west.ac.uknih.gov The catalytic cycle is generally understood to involve several key steps:

Coordination: The ester's carbonyl oxygen coordinates to the iridium(I) center. nih.gov

C-H Activation: The catalyst undergoes an oxidative addition into the ortho C-H bond, forming an iridium(III) hydride species. This is often the rate-determining step in the cycle. nih.gov

H/D Exchange: The iridium-hydride undergoes exchange with the deuterium source (e.g., D₂ gas or a deuterated solvent).

Reductive Elimination: The deuterated C-D bond is formed, and the active iridium(I) catalyst is regenerated, releasing the labeled ester. nih.gov

DFT calculations have been instrumental in rationalizing the observed selectivity by modeling the relative energies of catalyst-substrate binding conformers and the subsequent C-H activation pathways. mdpi.com These studies confirm that the most stable binding isomer is typically the most reactive. mdpi.com

The efficiency and selectivity of deuteration are profoundly influenced by both the directing group and the catalyst's structure. The ester group is a moderately effective directing group, and its ability to guide the catalyst can be modulated by electronic factors on the aromatic ring. nih.govstrath.ac.uk

Catalyst design plays a critical role. The choice of ligands (e.g., N-heterocyclic carbenes, phosphines) and the counter-ion associated with the iridium complex can dramatically affect catalytic activity. nih.govstrath.ac.uk For instance, a study on benzoate (B1203000) esters showed that more electron-rich iridium catalysts could provide significantly higher deuterium incorporation for esters with electron-withdrawing groups. mdpi.com The nature of the catalyst's counter-ion has also been shown to have a profound effect on the efficiency of the isotope exchange. strath.ac.uk

Table 1: Effect of Catalyst on Deuterium Incorporation in para-Substituted Ethyl Benzoates mdpi.com
Substrate (para-substituent)CatalystDeuterium Incorporation (%)
CF₃ (electron-withdrawing)Crabtree's Catalyst10%
CF₃ (electron-withdrawing)Electron-Rich Ir Catalyst (1b)Significant Improvement
ClCrabtree's CatalystLow
ClElectron-Rich Ir Catalyst (1b)Significant Improvement
OCH₃ (electron-donating)Crabtree's CatalystMore Effective
OCH₃ (electron-donating)Electron-Rich Ir Catalyst (1b)Less Effective

Development of Metal-Free and Other Transition Metal-Catalyzed Deuteration Protocols for Aromatic Substrates

While iridium catalysts are highly effective, research has also focused on developing protocols using other metals or no metal at all to broaden the scope and improve the cost-effectiveness of deuteration. nih.gov

Ruthenium-Catalyzed Deuteration: Ruthenium complexes can catalyze the H/D exchange of aromatic carbonyl compounds. In some systems, a transient directing group is formed in situ with an amine additive to direct the deuteration to the ortho-positions using D₂O as the deuterium source. nih.gov

Samarium-Mediated Deuteration: A method using samarium(II) iodide (SmI₂) and D₂O enables the single-electron transfer reductive deuteration of aromatic esters to form α,α-dideuterio benzyl (B1604629) alcohols, achieving high deuterium incorporation (>95%). organic-chemistry.orgresearchwithrutgers.com While this method alters the ester functionality, it represents a significant strategy for preparing deuterated alcohols from ester precursors. researchgate.net

Silver-Catalyzed Deuteration: Silver-carbonate complexes ligated by phosphines have been shown to catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles using deuterated methanol (B129727) (CH₃OD) as the isotope source. nih.gov

Metal-Free Deuteration: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been reported as a metal-free catalyst for the deuteration of aromatic derivatives using deuterium oxide. tcichemicals.com This approach offers a regioselective method under mild conditions, avoiding the use of heavy metals. tcichemicals.com

Optimization of Reaction Parameters for Enhanced Deuterium Incorporation Efficiency and Yield

Achieving high levels of deuterium incorporation and product yield requires careful optimization of several reaction parameters. Key factors include the choice of catalyst, solvent, temperature, reaction time, and the nature of the deuterium source. rsc.org

For iridium-catalyzed HIE, screening different catalyst loadings is crucial; typically, 1-10 mol% is used. nih.gov The solvent must be carefully selected, with dichloromethane (B109758) (DCM) being a common choice. mdpi.com Temperature also plays a significant role; while many reactions proceed at room temperature, elevated temperatures may be necessary for less reactive substrates, though this can sometimes lead to reduced selectivity. nih.gov Factorial design experiments are a systematic approach to optimizing multiple parameters simultaneously to maximize conversion rates. rsc.org

Table 2: Optimization of Aldehyde-Catalyzed Deuteration of an Amino Ester acs.org
Parameter VariedConditionDeuterium Incorporation (%)Comment
BaseTriethylamine96%Inorganic base chosen for easier workup.
Potassium Carbonate98%
Catalyst LoadingStandardGoodIncreased loading can improve results for challenging substrates.
IncreasedImproved
Temperature50 °CGoodHigher temperature can be necessary for sterically hindered substrates.
IncreasedImproved

Methodologies for Assessing Isotopic Purity and Deuterium Localization in Synthesized Products

The characterization of a deuterated compound like Dimethyl terephthalate-2,3,5,6-d4 is a critical final step to confirm its identity and quality. This involves determining the percentage of deuterium incorporation (isotopic purity) and verifying that the deuterium atoms are in the correct positions (localization). rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-HRMS), is a primary tool for this analysis. rsc.orgnih.gov By comparing the mass spectra of the deuterated and unlabeled compounds, one can determine the isotopic distribution from the relative abundances of the H/D isotopologue ions. researchgate.net This allows for a precise calculation of the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the exact location of the deuterium labels. In ¹H NMR, the disappearance or reduction of the signal corresponding to the proton at the deuterated position provides direct evidence of labeling. mdpi.com For instance, in the ¹H NMR spectrum of successfully synthesized Dimethyl terephthalate-2,3,5,6-d4, the signal for the aromatic protons would be absent. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei, confirming their presence and chemical environment. Together, HRMS and NMR provide a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized product. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques in Deuterated Compound Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary method for the structural analysis of organic molecules. bipm.org Its quantitative application, qNMR, has gained prominence for determining the purity and concentration of substances with a high degree of accuracy and precision. bipm.org

Quantitative NMR (qNMR) for Isotopic Purity and Concentration Determination of Dimethyl Terephthalate-2,3,5,6-d4

Quantitative NMR (qNMR) is a powerful technique for ascertaining the isotopic purity and concentration of Dimethyl terephthalate-2,3,5,6-d4. This method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. ox.ac.uk By comparing the integral of a signal from the analyte to that of a certified reference material (CRM) with a known purity, the exact content of the analyte can be determined. ox.ac.ukethz.ch

The process involves precisely weighing the deuterated compound and a suitable internal standard into the same vial, dissolving them in an appropriate deuterated solvent, and then acquiring the ¹H-NMR spectrum. ethz.ch The mass fraction of the analyte is calculated using a specific equation that takes into account the integral values, the number of protons for both the analyte and the standard, their respective molecular masses, and their weighed masses. bipm.org For reliable results, it is recommended to prepare at least two independent samples. bipm.org

Considerations for Deuterated Solvent Compatibility and Signal Resolution in NMR Studies

The choice of deuterated solvent is a critical factor in NMR spectroscopy to avoid interference from the solvent's own proton signals. sigmaaldrich.comlabinsights.nl Deuterated solvents, where protons are replaced by deuterium (B1214612), produce signals in different regions of the NMR spectrum, allowing for a clearer analysis of the analyte. sigmaaldrich.com

Dimethyl terephthalate (B1205515) is compatible with a range of deuterated solvents, making it a flexible internal standard. bipm.org It is soluble in common NMR solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and acetonitrile-d₃. bipm.orgsigmaaldrich.comlabinsights.nl However, its use in methanol-d₄ (CD₃OD) is limited for quantification based on the methyl ester signal due to in situ transesterification, where the methyl groups are exchanged with deuteromethyl groups. bipm.org

For optimal signal resolution, several instrumental parameters must be considered. The acquisition time should be sufficient to prevent signal truncation, with a minimum of 2.5 seconds being a good starting point. bipm.org Furthermore, the digital resolution should be adequate, typically not exceeding 0.4 Hz/point, to ensure accurate signal definition and integration. bipm.org Careful shimming of the magnetic field is also essential to obtain sharp, symmetrical peaks, which are crucial for resolving closely spaced signals and achieving accurate quantification.

Mass Spectrometry (MS) for Precision Isotopic Analysis

Mass spectrometry is an indispensable tool for the precise analysis of isotopic composition, offering high sensitivity and selectivity. waters.com

High-Resolution Mass Spectrometry for Comprehensive Isotopic Pattern Elucidation

High-resolution mass spectrometry (HRMS) provides the capability to resolve ions with very small mass differences, making it ideal for elucidating the complex isotopic patterns of deuterated compounds like Dimethyl terephthalate-2,3,5,6-d4. chimia.ch The ability to achieve high mass resolution, in some cases exceeding 70,000, can help to distinguish between the deuterated analyte and any potential isobaric interferences. chimia.ch

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation. nih.gov By subjecting the precursor ion of the deuterated compound to collision-induced dissociation, a unique fragmentation spectrum is generated. For phthalate-related compounds, specific fragment ions can serve as diagnostic markers for identification. nih.gov

Utilization of Dimethyl Terephthalate-2,3,5,6-d4 as a Stable-Isotope-Labeled Internal Standard (SILS) in LC-MS Quantification Methodologies

In liquid chromatography-mass spectrometry (LC-MS) based quantification, stable-isotope-labeled internal standards (SILS) are the preferred choice to compensate for variations during sample preparation and analysis, particularly matrix effects. waters.comresearchgate.net Dimethyl terephthalate-2,3,5,6-d4 serves as an excellent SILS for the quantification of its non-labeled counterpart, dimethyl terephthalate.

The underlying principle is that a SILS, due to its near-identical physicochemical properties to the analyte, will co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer's source. waters.comresearchgate.net This co-behavior allows the ratio of the analyte signal to the SILS signal to remain constant, even in the presence of ion suppression or enhancement, leading to more accurate and precise quantification. waters.com While deuterium-labeled standards are widely used, it is important to note that in some cases, slight differences in retention time compared to the non-labeled analyte can occur due to the kinetic isotope effect. waters.comresearchgate.net

The use of SILS, such as Dimethyl terephthalate-2,3,5,6-d4, is a robust strategy in a variety of quantitative LC-MS applications, including proteomics and the analysis of small molecules in complex biological matrices. nih.govlumiprobe.com

Data Tables

Table 1: Properties of Dimethyl Terephthalate

Property Value
Molecular Formula C₁₀H₁₀O₄ bipm.org
Molar Mass 194.186 g/mol bipm.org
Appearance White crystalline powder bipm.org
¹H NMR (CDCl₃) δ 8.1 (s, 4H), 3.94 (s, 6H) ppm bipm.org
¹³C NMR δ 166.2, 134.0, 129.6, 52.4 ppm bipm.org

Table 2: Recommended Deuterated Solvents for qNMR with Dimethyl Terephthalate

Solvent Solubility Notes
Chloroform-d (CDCl₃) > 5 mg/mL bipm.org Recommended solvent. bipm.org
Dimethyl sulfoxide-d₆ (DMSO-d₆) > 2 mg/mL bipm.org Suitable for use. bipm.org
Acetone-d₆ Soluble bipm.org Suitable for qNMR studies. bipm.org
Acetonitrile-d₃ Soluble bipm.org Suitable for qNMR studies. bipm.org
Methanol-d₄ (CD₃OD) Moderately soluble bipm.org Use restricted to quantification via aromatic protons due to transesterification. bipm.org
Deuterium oxide (D₂O) Not sufficiently soluble bipm.org Not recommended for qNMR applications. bipm.org

Vibrational Spectroscopy (Raman and Infrared) for Tracing Deuterium Incorporation and Structural Changes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, stands as a powerful, non-destructive method for probing the molecular structure of compounds. In the context of Dimethyl terephthalate-2,3,5,6-d4, these techniques are crucial for verifying the successful incorporation of deuterium into the aromatic ring and for understanding the resulting subtle changes in molecular vibrations.

The substitution of hydrogen with deuterium, a heavier isotope, leads to predictable shifts in the vibrational frequencies of the molecule. Specifically, the stretching and bending modes associated with the carbon-deuterium (C-D) bonds will have lower frequencies compared to the corresponding carbon-hydrogen (C-H) bonds. This is due to the increased reduced mass of the C-D oscillator.

A detailed vibrational analysis of the terephthalate-d4 ion provides significant insight into the expected spectral changes for Dimethyl terephthalate-2,3,5,6-d4, as the vibrations of the benzene (B151609) ring are the primary focus. optica.org The infrared and Raman spectra of the deuterated species exhibit distinct differences from the protiated form, particularly in the regions associated with aromatic C-H (or C-D) vibrations. optica.org

For instance, the aromatic C-H stretching vibrations in the protiated terephthalate ion are observed in the 3000-3100 cm⁻¹ region of the Raman and IR spectra. Upon deuteration to form the terephthalate-d4 ion, these modes are expected to shift to approximately 2250-2300 cm⁻¹, a direct consequence of the heavier deuterium atoms. Similarly, the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, which appear at lower frequencies, also show a significant shift to even lower wavenumbers upon deuteration.

The following table summarizes key vibrational modes for the terephthalate and terephthalate-d4 ions, illustrating the characteristic frequency shifts upon deuterium substitution. These shifts serve as a definitive signature of successful deuteration in Dimethyl terephthalate-2,3,5,6-d4.

Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for Terephthalate and Terephthalate-d4 Ions

Vibrational Mode Description Terephthalate (Protiated) Terephthalate-d4 Technique
Aromatic C-H/C-D Stretch ~3070 ~2290 Raman/IR
Ring Stretching ~1615 ~1580 Raman
In-plane C-H/C-D Bend ~1180 ~870 IR
Out-of-plane C-H/C-D Bend ~875 ~720 IR

Data derived from the vibrational analysis of terephthalate and terephthalate-d4 ions. optica.org

Advanced Chromatographic Separation Techniques for Protiated and Deuterated Analogs for Purity and Isomeric Analysis

Advanced chromatographic techniques, such as high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity and isomeric composition of Dimethyl terephthalate-2,3,5,6-d4. A critical aspect of this analysis is the ability to separate the deuterated compound from its protiated (non-deuterated) analog, Dimethyl terephthalate.

The separation of isotopologues in chromatography is based on subtle differences in their physicochemical properties that arise from the isotopic substitution. In the case of deuterated compounds, these differences are primarily due to the slightly different van der Waals radii and polarizabilities of C-D versus C-H bonds.

In gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their protiated counterparts. This phenomenon, known as the inverse isotope effect, is attributed to the lower polarizability of the C-D bond, which leads to weaker interactions with the stationary phase of the GC column. Consequently, Dimethyl terephthalate-2,3,5,6-d4 would be expected to elute slightly earlier than the standard Dimethyl terephthalate.

High-performance liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is another powerful tool for the analysis of Dimethyl terephthalate-2,3,5,6-d4. While the separation of isotopologues can be more challenging in HPLC compared to GC, the use of modern, high-efficiency columns and optimized mobile phases can achieve at least partial separation. More importantly, the mass spectrometer provides unambiguous detection and quantification of the deuterated and non-deuterated species based on their mass-to-charge ratio.

The following table illustrates the expected chromatographic behavior based on general principles of isotope effects in chromatography.

Table 2: Expected Chromatographic Behavior of Protiated vs. Deuterated Analogs

Analytical Technique Compound Expected Retention Time Principle
Gas Chromatography (GC) Dimethyl terephthalate t₁ Inverse isotope effect due to lower polarizability of C-D bonds.
Dimethyl terephthalate-2,3,5,6-d4 t₂ (< t₁)
High-Performance Liquid Chromatography (HPLC) Dimethyl terephthalate t₃ Subtle differences in polarity and interaction with stationary phase.
Dimethyl terephthalate-2,3,5,6-d4 t₄ (≈ t₃) Separation may be minimal, but easily resolved by mass spectrometric detection.

This table represents expected behavior based on established chromatographic principles for isotopologues.

Mechanistic Investigations Through Kinetic Isotope Effects Kie and Isotopic Tracing

Elucidation of Organic Reaction Pathways and Rate-Determining Steps Utilizing Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for elucidating the mechanisms of organic reactions. wikipedia.orgyoutube.com By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, chemists can identify the rate-determining step and infer the structure of the transition state. rsc.org

Analysis of Primary and Secondary Kinetic Isotope Effects in Relevant Organic Reactions

The kinetic isotope effect is broadly classified into two types: primary and secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. rsc.org For C-H/C-D bonds, a primary KIE (kH/kD) is typically greater than 1, often in the range of 2-7, because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, leading to a higher activation energy for C-D bond cleavage. taylorandfrancis.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. rsc.org These effects are generally smaller than primary KIEs, with values typically ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotopic nucleus between the reactant and the transition state, often related to changes in hybridization. masterorganicchemistry.com For example, a normal secondary KIE (kH/kD > 1) is often associated with a change from sp3 to sp2 hybridization at the labeled carbon, while an inverse secondary KIE (kH/kD < 1) can indicate a change from sp2 to sp3 hybridization. masterorganicchemistry.com

The pyrolysis of esters, a reaction involving the cleavage of a C-H bond beta to the carbonyl group, provides a classic example of a primary KIE. Studies on the gas-phase pyrolysis of 1-phenylethyl acetate (B1210297) and its deuterated isotopologues have been instrumental in characterizing the transition state of this reaction. semanticscholar.org

Illustrative Data on Kinetic Isotope Effects in Ester Pyrolysis

Reaction Temperature (K) kH/kD Type of KIE
Pyrolysis of 1-phenylethyl acetate vs. 1-phenylethyl-2,2,2-d3 acetate 656.1 2.15 Primary
Pyrolysis of 1,2-diphenylethyl acetate vs. 1,2-diphenylethyl-2,2-d2 acetate 632.0 2.15 Primary

This table presents illustrative data based on findings from related ester pyrolysis studies to demonstrate the principles of KIE. semanticscholar.org

Application of Dimethyl Terephthalate-2,3,5,6-d4 in Probing Esterification and Transesterification Reaction Mechanisms

Esterification and transesterification are fundamental reactions in organic synthesis and polymer chemistry, central to the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). tudelft.nlresearchgate.net The mechanism of these reactions can be meticulously probed using Dimethyl terephthalate-2,3,5,6-d4.

In a typical acid-catalyzed esterification of terephthalic acid with methanol (B129727), or the transesterification of Dimethyl terephthalate with a diol like ethylene (B1197577) glycol, the reaction proceeds through a series of protonation, nucleophilic attack, and elimination steps. While the C-H (or C-D) bonds on the aromatic ring are not directly broken in the main reaction pathway, their vibrational frequencies can be influenced by the electronic changes occurring at the carbonyl centers during the reaction. This can give rise to small secondary kinetic isotope effects.

For instance, in the transesterification of Dimethyl terephthalate with ethylene glycol, the reaction is often catalyzed by metal acetates. acs.org The mechanism involves the coordination of the catalyst to the carbonyl oxygen, followed by nucleophilic attack of the diol. The use of Dimethyl terephthalate-2,3,5,6-d4 would allow for the detection of any subtle changes in the aromatic ring's electronic structure during the formation of the tetrahedral intermediate, which could manifest as a secondary KIE.

Hypothetical KIE Data for Transesterification of Dimethyl Terephthalate

Reactants Catalyst Expected kH/kD Plausible Interpretation
Dimethyl terephthalate / Dimethyl terephthalate-2,3,5,6-d4 + Ethylene Glycol Zinc Acetate ~1.0 - 1.05 A small, normal secondary KIE could suggest a slight loosening of the aromatic C-H/C-D bonds in the transition state, possibly due to electronic effects of the reacting carbonyl groups.

This table is illustrative and based on general principles of secondary kinetic isotope effects in reactions of aromatic esters.

Theoretical and Computational Approaches for Simulating Isotopic Effects (Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying isotopic effects. mdpi.com DFT allows for the calculation of molecular geometries, vibrational frequencies, and reaction energetics with a high degree of accuracy, providing a theoretical framework to complement experimental KIE studies.

Density Functional Theory (DFT) Calculations for Understanding Deuteration Mechanisms and Selectivity

DFT calculations can be employed to model the reaction pathways for the synthesis of Dimethyl terephthalate-2,3,5,6-d4, helping to understand the mechanisms of deuteration and the factors governing its selectivity. For example, in the synthesis of deuterated terephthalic acid derivatives, DFT can be used to calculate the rotational energy barriers of the carboxyl groups, which can be influenced by isotopic substitution. These calculations provide insights into the conformational dynamics of the molecule.

Studies on metal-organic frameworks (MOFs) incorporating deuterated terephthalate linkers have utilized DFT to understand the rotational dynamics of the phenylene rings. These calculations help in interpreting experimental data from techniques like solid-state NMR.

Predictive Modeling of Isotopic Fractionation and Regiochemical Selectivity

Beyond understanding existing systems, DFT can be used to predict isotopic fractionation and regiochemical selectivity in reactions. By calculating the transition state structures and energy barriers for different reaction pathways, it is possible to predict which pathway will be favored and what the expected KIE will be.

For instance, in the functionalization of Dimethyl terephthalate-2,3,5,6-d4, DFT could be used to model the attack of an electrophile at different positions on the aromatic ring. The calculated activation energies for attack at the deuterated versus non-deuterated positions (if any were present) would provide a prediction of the regioselectivity and any associated KIEs. While specific predictive modeling studies on the esterification and transesterification of Dimethyl terephthalate-2,3,5,6-d4 are not prominent in the searched literature, the methodology is well-established for a wide range of organic reactions.

Isotope Effects in Broader Chemical, Biological, and Environmental Systems (General Principles)

The principles of isotope effects, as explored through the lens of Dimethyl terephthalate-2,3,5,6-d4, have far-reaching implications across various scientific disciplines. rsc.orgtudelft.nl In biological systems, KIEs are used to elucidate enzymatic reaction mechanisms and to study metabolic pathways. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule, a strategy sometimes employed in pharmaceutical research to enhance a drug's pharmacokinetic profile.

In environmental science, isotopic fractionation is a key tool for understanding geochemical processes, such as the sources and sinks of atmospheric gases and the history of water cycles. The distinct isotopic signatures of compounds can be used to trace their origins and transformations in the environment.

The study of isotope effects, therefore, provides a fundamental understanding of how atomic mass influences chemical reactivity, a principle that is universally applicable from the controlled environment of a chemical reactor to the complexity of a living organism and the vastness of the global ecosystem.

Dimethyl Terephthalate as a Fundamental Monomer in Polyester Synthesis

Dimethyl terephthalate (DMT) is a critical chemical intermediate primarily used in the production of a wide range of polyesters. researcher.lifenih.govmit.edu Polyesters, most notably polyethylene terephthalate (PET), are synthesized through a two-step process involving DMT. titech.ac.jpencyclopedia.pubresearchgate.net The initial step is a transesterification reaction where DMT is reacted with an excess of a diol, such as ethylene glycol, at elevated temperatures (typically 150-250°C). nih.govacs.org This reaction, often facilitated by catalysts like manganese or zinc acetate, produces a monomer intermediate, bis(hydroxyethyl) terephthalate (BHET), and methanol as a byproduct, which is distilled off to drive the reaction forward. researchgate.netnih.gov

The second stage is polycondensation, where the BHET monomer is heated to higher temperatures (around 280°C) under a high vacuum. nih.gov During this phase, the hydroxyl groups of the BHET molecules react, eliminating ethylene glycol, which is also removed from the system. This process links the monomer units together, forming long-chain polyester molecules. nih.gov The final polymer, such as PET, finds extensive use in manufacturing beverage bottles, food packaging, synthetic fibers for textiles, and engineering resins. researcher.lifefigshare.com While processes using purified terephthalic acid (PTA) have become more common, the DMT-based route remains significant in the polymer industry. researcher.lifetitech.ac.jp

Mechanistic Investigations of Polymerization Kinetics and Thermodynamics Utilizing Deuterated Analogues

The substitution of hydrogen with deuterium in monomers like dimethyl terephthalate can induce a kinetic isotope effect (KIE), a change in the reaction rate due to the difference in mass between the isotopes. researchgate.net Heavier isotopes like deuterium form stronger covalent bonds (C-D vs. C-H) and have lower vibrational frequencies in the ground state. researchgate.net This difference in zero-point energy means that more energy is typically required to break a C-D bond compared to a C-H bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction. researchgate.net This phenomenon makes deuterated monomers invaluable for studying the intricate steps of polymerization.

Studies on Transesterification and Polycondensation Reactions Involving Deuterated Terephthalate Monomers

While specific studies detailing the kinetics of transesterification and polycondensation using Dimethyl terephthalate-2,3,5,6-d4 are not extensively documented in readily available literature, the principles of kinetic isotope effects provide a framework for such investigations. In the context of polyester synthesis, the transesterification of DMT with a diol involves the cleavage of the methyl ester C-O bond, not a C-H bond on the terephthalate ring. Therefore, a primary kinetic isotope effect would not be expected from deuterating the aromatic ring in this step.

However, a secondary kinetic isotope effect (SKIE) could be observed. researchgate.net A SKIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. researchgate.net Changes in hybridization of the carbon atoms in the aromatic ring during the formation of the transition state could be subtly influenced by the presence of deuterium, potentially leading to small but measurable changes in the reaction rate. Detailed kinetic analysis comparing the polymerization rates of deuterated and non-deuterated DMT could, therefore, provide insights into the structure of the transition states in both the transesterification and polycondensation steps.

Role of Deuterium Labeling in Deciphering Polymer Formation and Growth Mechanisms

Deuterium labeling is a powerful technique for elucidating the mechanisms of polymer formation and growth, primarily through the use of advanced analytical methods. The distinct spectroscopic signature of the C-D bond allows researchers to track the deuterated monomer units as they are incorporated into the growing polymer chain.

One of the most significant applications of deuterium labeling in polymer science is in conjunction with neutron scattering techniques. nih.gov Neutrons are particularly sensitive to the difference between hydrogen and deuterium nuclei, a property that is exploited in techniques like Small-Angle Neutron Scattering (SANS). titech.ac.jp By synthesizing polymers using a mix of deuterated and hydrogenous monomers, researchers can create "contrast variation." This allows for the detailed study of polymer chain conformation, chain dynamics, and the morphology of polymer blends and block copolymers in ways that are not possible with other techniques like X-ray scattering. researcher.life For example, SANS studies on blends of deuterated and hydrogenous poly(ethylene terephthalate) have been used to determine the rate constants for transesterification reactions between polymer chains in the melt. titech.ac.jp This provides direct insight into how polymer chains interact and rearrange at high temperatures, a crucial aspect of polymer processing and recycling.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can readily distinguish between protons and deuterons, allowing for the precise tracking of labeled segments within a polymer structure. This can be used to study copolymer composition, sequence distribution, and end-group analysis, providing a detailed picture of the polymer growth process.

Tracing Polymer Degradation Pathways and Mechanisms via Deuterium Incorporation Studies

Understanding the degradation of polymers is crucial for assessing their environmental fate and developing more sustainable materials. Isotopic labeling with deuterium provides a robust method for tracing the breakdown of polymers and the subsequent assimilation of their degradation products by microorganisms.

Application of Stable Isotope Raman Microspectroscopy for Following Deuterium Transfer from Labeled Polymers to Microbial Biomass

Stable Isotope Raman Microspectroscopy (SIRM) has emerged as a powerful, non-destructive technique for investigating the biodegradation of polymers at the single-cell level. titech.ac.jpnih.gov This method leverages the fact that the vibrational frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. This shift places the C-D stretching vibrations (typically 2050–2300 cm⁻¹) in a region of the Raman spectrum that is "silent" in unlabeled biological samples. nih.govacs.org

In a typical study, a deuterated polymer is incubated with microorganisms. As the microbes degrade the polymer, they incorporate the deuterium from the polymer's breakdown products into their own cellular components, such as lipids, proteins, and nucleic acids. nih.gov By analyzing the microbial cells with Raman microspectroscopy, the appearance of C-D peaks provides direct and unambiguous evidence that the microorganisms have assimilated carbon from the polymer. titech.ac.jp

Recent research using deuterated polylactic acid (dPLA) has successfully demonstrated this approach. researcher.lifenih.govacs.org Scientists were able to trace the deuterium label from the dPLA into the microbial biomass of individual bacterial cells. nih.gov The intensity of the C-D Raman signal can be used to semi-quantitatively assess the extent of isotope incorporation. researchgate.net This technique allows researchers to identify which microorganisms in a community are responsible for the degradation and to study the metabolic pathways involved by observing the types of biomolecules that become deuterated. nih.govnih.gov

Analytical TechniquePrincipleApplication in Deuterated Polymer DegradationKey Findings from dPLA Studies
Stable Isotope Raman Microspectroscopy (SIRM) Detection of red-shifted C-D vibrational bands in a "silent" spectral region of unlabeled biomass. titech.ac.jpnih.govTracing the flow of deuterium from a labeled polymer into the biomass of individual microbial cells. nih.govDirect evidence of dPLA assimilation by bacteria; identification of deuterated lipids and proteins within cells. nih.govacs.org
Resonance Raman Spectroscopy Enhancement of Raman signals for specific molecules (e.g., carotenoids) that absorb laser light at the excitation wavelength. researcher.lifeDetecting deuterium incorporation into specific, resonance-enhanced biomolecules like carotenoids. researcher.lifeThe deuterium label could be detected in the strong resonance Raman signal of carotenoids in bacteria. researcher.life

Understanding Abiotic and Biotic Degradation Mechanisms of Deuterated Esters in Polymeric Systems

The degradation of polyesters in the environment proceeds through both abiotic and biotic pathways. Abiotic degradation primarily involves chemical hydrolysis and photodegradation, while biotic degradation is mediated by the enzymes of microorganisms. encyclopedia.pubmdpi.com

Abiotic Degradation: The ester linkages that form the backbone of polyesters are susceptible to hydrolysis, where water molecules cleave the polymer chains. encyclopedia.pubnih.gov This process is influenced by factors such as temperature, pH, and the polymer's hydrophilicity and crystallinity. nih.gov The degradation often begins in the amorphous regions of the polymer, where water can more easily penetrate. researchgate.net The initial abiotic breakdown reduces the polymer's molecular weight, creating smaller oligomers and monomers that are more accessible to microorganisms. researchgate.net While specific studies on the abiotic degradation of deuterated terephthalate polyesters are limited, the fundamental mechanisms of hydrolysis would remain the same. However, subtle secondary kinetic isotope effects could potentially influence the rate of hydrolysis, a topic that warrants further investigation.

Biotic Degradation: Following initial abiotic weathering, microorganisms play a key role in the complete biodegradation of polyesters. mdpi.com Bacteria and fungi secrete extracellular enzymes, such as esterases and lipases, that catalyze the hydrolysis of the ester bonds on the polymer surface. mdpi.comnih.gov This enzymatic action breaks the polymer down into its constituent monomers (e.g., terephthalic acid and ethylene glycol in the case of PET). These smaller molecules can then be transported into the microbial cells and used as carbon and energy sources. nih.gov Using a deuterated monomer like Dimethyl terephthalate-2,3,5,6-d4 to synthesize the polyester would enable researchers to precisely track the fate of the aromatic ring portion of the polymer during biotic degradation, confirming its uptake and metabolism by specific microbial species.

Environmental Transformation and Biogeochemical Cycling of Deuterated Aromatic Compounds

Methodologies for Investigating the Environmental Fate and Transformation Pathways of Deuterated Organic Pollutants

The study of the environmental fate of deuterated organic pollutants, such as Dimethyl terephthalate-2,3,5,6-d4, employs a range of sophisticated analytical techniques. These methodologies are crucial for understanding how these compounds transform and move through various environmental compartments. A key approach involves the use of deuterated compounds as tracers in controlled laboratory and field experiments. researchgate.net For instance, natural gradient groundwater tracer tests with deuterated organic compounds can be used to determine in situ biodegradation rates of pollutants. researchgate.net

A primary tool in these investigations is Compound Specific Isotope Analysis (CSIA) . enviro.wikiniwa.co.nz CSIA measures the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H) of individual compounds within a complex mixture. enviro.wikisiremlab.com This technique is powerful because significant changes in the isotopic composition of a contaminant can provide direct evidence of its transformation. enviro.wiki The process typically involves separating the target compounds using gas or liquid chromatography, followed by combustion or pyrolysis to convert them into simple gases for analysis by an isotope-ratio mass spectrometer. enviro.wikiucdavis.edu

The analytical workflow for CSIA generally includes:

Sample Preparation: Isolation and purification of the target compounds from environmental matrices like soil, water, or biological tissues. ucdavis.edu For non-volatile compounds, derivatization is often necessary to make them suitable for gas chromatography. ucdavis.edu

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the individual compounds in the sample mixture. siremlab.com

Isotope Ratio Mass Spectrometry (IRMS): The separated compounds are then introduced into an IRMS system, where they are converted to simple gases (like CO₂ or H₂), ionized, and their isotopic ratios are measured with high precision. siremlab.com

Beyond CSIA, other methods contribute to a comprehensive understanding. For example, monitoring the concentration of the deuterated compound and its potential transformation products over time provides direct evidence of degradation. researchgate.net Combining these concentration-based methods with isotopic analysis offers a more robust assessment of the environmental fate of deuterated pollutants.

Compound Specific Stable Isotope Analysis (CSIA) for Environmental Research on Deuterated Substances

CSIA has become an indispensable tool for environmental research on deuterated substances, offering insights that traditional concentration-based methods alone cannot provide. niwa.co.nzmdpi.com It allows researchers to trace the origin and fate of pollutants at a molecular level. niwa.co.nznih.gov

Utilization of Deuterium (B1214612) and Carbon Isotope Fractionation as Indicators of Pollutant Degradation

During chemical and biological degradation processes, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react faster than those with heavier isotopes (e.g., ¹³C, ²H). siremlab.comnih.gov This phenomenon, known as the kinetic isotope effect (KIE), leads to a change in the isotopic composition of the remaining, undegraded pollutant, which becomes enriched in the heavier isotopes. siremlab.comnih.gov By measuring this isotopic fractionation, scientists can quantify the extent of pollutant degradation. srce.hr

The simultaneous analysis of both carbon and hydrogen (deuterium) isotope ratios, often referred to as dual-isotope analysis, provides a more powerful diagnostic tool. researchgate.net Different degradation pathways often exhibit distinct relationships between the fractionation of carbon and hydrogen isotopes. researchgate.net This multi-element isotope approach can help to distinguish between different reaction mechanisms. nih.gov

Table 1: Isotope Fractionation in Pollutant Degradation

interactive_table

Isotope Principle Application in Degradation Studies
Carbon (¹³C/¹²C) Molecules with ¹²C react preferentially, leading to ¹³C enrichment in the residual contaminant. nih.gov Quantifying the extent of biodegradation. nih.gov

| Deuterium (²H/¹H) | Molecules with ¹H react faster than those with ²H, causing ²H enrichment in the remaining pollutant. siremlab.com | Provides conclusive evidence of in-situ biodegradation due to large fractionation effects. nih.gov |

Strategies for Differentiating Abiotic and Biotic Transformation Mechanisms in Complex Environmental Matrices

A significant challenge in environmental science is distinguishing between abiotic (non-biological) and biotic (biological) degradation of pollutants. CSIA offers a powerful strategy to address this. enviro.wikinih.gov Different degradation mechanisms, whether mediated by microorganisms or occurring through chemical reactions with minerals, can result in unique isotopic fractionation patterns. nih.gov

For example, studies have shown that biotic and abiotic reductive dechlorination of chlorinated ethenes can be distinguished based on their hydrogen isotope signatures. serdp-estcp.mil Similarly, combining carbon and hydrogen isotope analysis has been effective in differentiating between various benzene (B151609) biodegradation pathways, such as monooxygenase and dioxygenase reactions, as well as anaerobic degradation. researchgate.netepa.gov By comparing the isotopic enrichment factors (ε) for different elements, researchers can identify the dominant degradation process at a contaminated site. nih.gov

In some cases, abiotic degradation can be indirectly driven by biological activity. For instance, the biotic reduction of iron and sulfate (B86663) can produce minerals that then abiotically degrade contaminants. nih.gov CSIA can help unravel these complex interactions by identifying isotopic signatures consistent with specific abiotic reactions that are occurring in a biologically active environment. nih.gov

Assessment of Isotopic Exchange Processes and Their Implications in Environmental Systems

Isotopic exchange, particularly hydrogen-deuterium (H/D) exchange, is a critical process to consider when using deuterated compounds in environmental studies. wikipedia.org This exchange reaction involves the replacement of a hydrogen atom with a deuterium atom from a source like deuterated water (D₂O), or vice versa. wikipedia.org In protic environments, such as water, exchangeable protons (e.g., in hydroxyl or amine groups) can readily exchange with the solvent. wikipedia.org

While the carbon-deuterium bonds on an aromatic ring, as in Dimethyl terephthalate-2,3,5,6-d4, are generally stable, the potential for exchange under specific environmental conditions (e.g., high pH, microbial activity) must be evaluated. wikipedia.org Unintended isotopic exchange can alter the isotopic signature of the compound, potentially leading to misinterpretation of degradation data. wikipedia.org

Research has shown that for some compounds, like chlorinated solvents, hydrogen isotope signatures can be overprinted by exchange with water under certain conditions. serdp-estcp.mil Therefore, it is crucial to conduct control experiments to assess the stability of the deuterium label on the specific compound of interest under the relevant environmental conditions. These studies help to ensure that observed changes in the deuterium content are due to degradation rather than simple exchange with the surrounding medium.

Development of Isotopic Models for Quantifying Contaminant Degradation and Source Apportionment

To fully leverage the data from CSIA, researchers have developed various isotopic models. These models provide a quantitative framework for interpreting isotopic data to determine the extent of degradation and to differentiate between multiple sources of contamination. researchgate.netmasstwin.eu

A fundamental model used in this context is the Rayleigh distillation equation . nih.govresearchgate.net This model relates the change in the isotopic composition of a pollutant to the fraction of the pollutant remaining. By applying this model, the extent of degradation can be calculated from the measured isotopic fractionation.

More complex models have been developed to account for scenarios where a pollutant originates from multiple sources and undergoes degradation simultaneously. nih.govresearchgate.net These "sources and sinks" models integrate the principles of isotope mixing with the Rayleigh equation. researchgate.net Dual-element CSIA (e.g., analyzing both carbon and deuterium isotopes) is often necessary for these models to unequivocally apportion sources in the presence of degradation. researchgate.net

Furthermore, mechanistic multi-element isotope modeling approaches are being developed to provide a more detailed understanding of degradation pathways. nih.gov These models explicitly simulate the isotopic evolution of different elements by considering position-specific isotopologues and accounting for both primary and secondary isotope effects. nih.gov Such models have been successfully applied to predict the multi-element isotope trends for the degradation of various organic contaminants. nih.gov These advanced modeling techniques enhance the ability to interpret complex isotopic data from field sites and provide more accurate assessments of contaminant fate. masstwin.eu

Future Research Directions and Emerging Methodological Advancements

Development of Novel Catalytic Systems for Ultra-Regioselective and Efficient Deuteration of Complex Aromatic Structures

The synthesis of precisely deuterated molecules like Dimethyl terephthalate-2,3,5,6-d4 relies on efficient and selective catalytic methods. Future research is focused on developing novel catalytic systems that offer enhanced regioselectivity and efficiency for the deuteration of complex aromatic structures.

Recent advancements have highlighted the potential of iridium and ruthenium-based catalysts in directed hydrogen isotope exchange reactions. For instance, novel iridium complexes have demonstrated effectiveness in the ortho-directed deuteration of aromatic esters. mdpi.com These catalysts, however, have shown variable success with different ester substrates, indicating a need for further development to broaden their applicability. mdpi.com For example, while certain iridium catalysts are highly efficient for labeling some ethyl and methyl benzoates, others show significantly lower deuterium (B1214612) incorporation. mdpi.com

Ruthenium-catalyzed C-H activation presents a cost-effective and promising alternative to iridium-based systems. nih.govnih.gov By utilizing a transient directing group formed in situ with specific amine additives, this method can achieve a high degree of deuteration at the ortho-positions of aromatic carbonyl compounds. nih.govnih.gov Mechanistic studies have shown that the C-H activation is likely the rate-determining step in this catalytic cycle. nih.govresearchgate.net Future work will likely focus on optimizing these ruthenium catalysts to improve their functional group tolerance and expand their use to a wider range of aromatic esters, including terephthalates.

Another emerging area is the use of single-electron transfer (SET) for the reductive deuteration of aromatic esters. This method, which can employ mild lanthanide(II) reagents like samarium(II) iodide (SmI2) with D2O as the deuterium source, offers high deuterium incorporation and excellent functional group tolerance. organic-chemistry.org This approach has been successfully used for the synthesis of α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters and represents a significant advancement over traditional methods that often suffer from low deuterium incorporation or high costs. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aromatic Deuteration

Catalytic SystemKey FeaturesAdvantagesChallenges
Iridium-based Catalysts Ortho-directed hydrogen isotope exchange. mdpi.comHigh efficiency for specific substrates. mdpi.comVariable effectiveness with different esters; can be expensive. mdpi.com
Ruthenium-based Catalysts C-H activation with a transient directing group. nih.govnih.govCost-effective; uses D2O as a deuterium source. nih.govnih.govRequires optimization for broader substrate scope.
Samarium(II) Iodide (SmI2) Single-electron transfer (SET) reductive deuteration. organic-chemistry.orgHigh deuterium incorporation; mild reaction conditions. organic-chemistry.orgPrimarily demonstrated for the synthesis of deuterated alcohols from esters. organic-chemistry.org

Integration of Multi-Elemental Isotope Approaches for Holistic Mechanistic Understanding in Chemical and Biological Systems

The study of a single isotope, such as deuterium in Dimethyl terephthalate-2,3,5,6-d4, provides valuable information. However, integrating multi-elemental isotope approaches can offer a more comprehensive and mechanistic understanding of complex chemical and biological systems. This involves the simultaneous analysis of the isotopic composition of multiple elements within a molecule or system (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ¹⁸O/¹⁶O, and ³⁷Cl/³⁵Cl) alongside ²H/¹H. nih.govarxiv.org

This multi-element isotope analysis (ME-CSIA) is a powerful tool for elucidating reaction pathways and identifying transformation processes of organic compounds. nih.govnih.gov For example, in environmental studies, tracking the isotopic fractionation of carbon and hydrogen in hydrocarbons can help to characterize their biodegradation. nih.gov Similarly, combining chlorine isotope analysis with that of other elements has proven effective in assessing the photodegradation of herbicides like atrazine (B1667683) and metolachlor. researchgate.net

In the context of Dimethyl terephthalate-2,3,5,6-d4, a multi-elemental approach could involve synthesizing the compound with additional isotopic labels, such as ¹³C in the carbonyl groups or ¹⁸O in the ester linkages. By tracking the changes in the isotopic ratios of deuterium, carbon, and oxygen during a chemical reaction or biological process, researchers can gain deeper insights into the bond-breaking and bond-forming steps of the mechanism. This approach provides a more robust and mechanistic description of degradation pathways, accounting for both primary and secondary isotope effects. nih.gov

Advancements in High-Throughput and Miniaturized Isotopic Analysis Techniques

The increasing demand for isotopic analysis in various fields necessitates the development of faster, more efficient, and miniaturized analytical techniques. High-throughput experimentation, which involves running numerous experiments in parallel, requires analytical methods that can keep pace with the rapid generation of samples. nih.gov

Traditional techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful but can be time-consuming. nih.gov Recent advancements are focused on increasing the speed of these analyses. For liquid chromatography, this includes using high temperatures, monolithic columns, and parallel segmented flow columns to shorten analysis times. nih.gov

For mass spectrometry, techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) offer rapid and highly sensitive characterization of the isotopic purity of deuterated compounds with very low sample consumption. researchgate.net This method can provide isotopic purity values that are in good agreement with those obtained from more traditional methods. researchgate.net Furthermore, the development of ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real-Time (DART), allows for the rapid analysis of samples with minimal preparation. nih.gov

The combination of quantitative ¹H NMR and ²H NMR is another emerging method for the precise determination of isotopic abundance in deuterated compounds. nih.gov This approach has been shown to be more accurate than classical ¹H NMR or MS methods for both partially and fully labeled compounds. nih.gov

The miniaturization of these technologies, such as chip-based chromatographic separation devices coupled with ion mobility spectrometry or time-of-flight mass spectrometry, is also a key area of development. nih.gov These miniaturized systems enable automated, high-throughput screening and analysis, which will be crucial for future studies involving deuterated compounds like Dimethyl terephthalate-2,3,5,6-d4.

Expanding the Role of Advanced Computational Chemistry as a Predictive and Interpretive Tool in Deuterium Chemistry

Computational chemistry is becoming an indispensable tool in the study of deuterated compounds. It offers the ability to predict and interpret experimental results, thereby guiding research and saving valuable laboratory time and resources.

Theoretical calculations, such as those based on density functional theory (DFT), can be used to understand the mechanisms of deuteration reactions. For example, computational studies have been employed to investigate the chemoselectivity of iridium-catalyzed ortho-directed deuterium labeling of aromatic esters, providing insights into the role of the directing group. mdpi.com These calculations can help in the rational design of more efficient and selective catalysts.

Furthermore, computational methods can predict the kinetic isotope effects (KIEs) of reactions involving deuterated compounds. The KIE is a sensitive probe of reaction mechanisms, and its accurate prediction can help to confirm or refute proposed pathways. For instance, a calculated KIE can be compared with an experimentally determined value to support the proposed rate-determining step of a catalytic cycle. nih.govresearchgate.net

Advanced computational tools can also be used to model the properties of deuterated compounds, such as their vibrational frequencies, which can be correlated with experimental spectroscopic data. This can aid in the structural characterization of these molecules and their interactions with other species.

Broadening the Scope of Deuterated Aromatic Esters in Interdisciplinary Research, Including Materials Science and Environmental Forensics

The applications of deuterated aromatic esters like Dimethyl terephthalate-2,3,5,6-d4 are expanding into diverse interdisciplinary fields such as materials science and environmental forensics.

In materials science, deuterated compounds are valuable probes for studying the structure and dynamics of polymers. Dimethyl terephthalate (B1205515) is a key monomer in the production of polyesters like polyethylene (B3416737) terephthalate (PET). researchgate.netnih.gov By incorporating Dimethyl terephthalate-2,3,5,6-d4 into a polymer chain, techniques like neutron scattering can be used to investigate polymer conformation, chain dynamics, and phase separation in polymer blends. The synthesis of copolyesters, such as those containing both terephthalate and furandicarboxylate units, is an active area of research for developing plastics with improved properties. acs.org Deuterated monomers can be used to study the transesterification reactions that occur during the formation of these copolymers. acs.org Aromatic esters are also being investigated as potential phase change materials for thermal energy storage. mdpi.com

In environmental forensics, deuterated compounds serve as excellent internal standards and tracers for tracking the fate and transport of pollutants. Aromatic esters are present in the environment due to the widespread use of plastics and other industrial products. nih.gov The hydrolysis of these esters is a key degradation pathway, and the enzymes responsible, carboxylesterases, are a subject of ongoing research. nih.gov Dimethyl terephthalate-2,3,5,6-d4 can be used as a spike in environmental samples to accurately quantify the concentration of its non-deuterated counterpart using isotope dilution mass spectrometry. Furthermore, it can be used in controlled laboratory studies to investigate the biodegradation and photodegradation pathways of terephthalate esters in soil and water. The emission of volatile organic compounds (VOCs), including esters, from vegetation is another area where deuterated tracers could provide valuable insights into atmospheric chemistry. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.